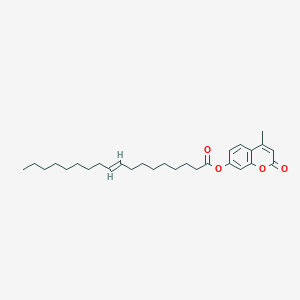

4-Methyl-2-oxo-2H-1-benzopyran-7-yl (E)-9-octadecenoate

Übersicht

Beschreibung

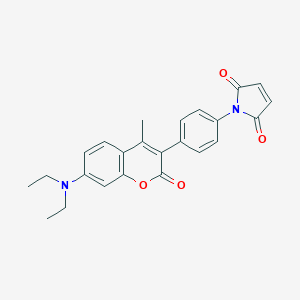

The compound 4-Methyl-2-oxo-2H-1-benzopyran-7-yl (E)-9-octadecenoate is a derivative of 2H-1-benzopyran, which is a class of organic compounds characterized by a benzene ring fused to a pyran ring. The specific structure of this compound suggests that it is a fatty acid ester with a benzopyran moiety, which could potentially exhibit interesting biological activities or could be used as an intermediate in organic synthesis.

Synthesis Analysis

The synthesis of related benzopyran derivatives has been explored in various studies. For instance, the synthesis of tetrahydro-2H-1-benzopyran-2-one derivatives is achieved through the reaction of methyl 2-benzoylamino-3-dimethylaminopropenoate with carbocyclic and heterocyclic 1,3-diketones . Although the exact synthesis of 4-Methyl-2-oxo-2H-1-benzopyran-7-yl (E)-9-octadecenoate is not detailed in the provided papers, similar synthetic strategies could potentially be applied to synthesize this compound.

Molecular Structure Analysis

The molecular structure of benzopyran derivatives can be complex, and X-ray crystallography is often used to determine their structure unambiguously. For example, the crystal structure of methyl 6-methyl-4-(benzoyloxymethyl)-2-oxo-2H-pyran-5-carboxylate was elucidated using X-ray crystal analysis, which confirmed the planarity of the molecule except for certain substituents . This suggests that similar analytical techniques could be used to analyze the molecular structure of 4-Methyl-2-oxo-2H-1-benzopyran-7-yl (E)-9-octadecenoate.

Chemical Reactions Analysis

Benzopyran derivatives can undergo various chemical reactions. The reactivity of these compounds is influenced by the substituents on the benzopyran ring. For instance, the reaction of methyl 2-benzoylamino-3-dimethylaminopropenoate with different diketones leads to the formation of various substituted benzopyran derivatives . The specific chemical reactions that 4-Methyl-2-oxo-2H-1-benzopyran-7-yl (E)-9-octadecenoate can participate in would depend on the reactivity of the ester group and the benzopyran moiety.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzopyran derivatives can vary widely depending on their specific structure. For example, the crystal structure analysis of a related compound provided insights into its planarity and the torsion angles within the molecule . Spectrophotometric and voltammetric methods have been developed to determine the content of certain benzopyran derivatives in aqueous media, which indicates their stability and electronic properties . These methods could potentially be adapted to study the physical and chemical properties of 4-Methyl-2-oxo-2H-1-benzopyran-7-yl (E)-9-octadecenoate.

Wissenschaftliche Forschungsanwendungen

Ecological Impact and Risk Assessment

Organic Ultraviolet Filters in Aquatic Environments Organic ultraviolet filters (OUVFs), including derivatives of benzophenones and camphors, are commonly found in personal care products and plastics. These OUVFs have been identified as having toxic effects on marine and freshwater organisms, leading to reproductive, developmental, genetic, and neurological toxicity. The interaction of these compounds with steroid receptors, DNA, or the generation of reactive oxygen species are noted mechanisms of these toxicities. The study highlighted the need for more comprehensive water-quality guidelines based on a better understanding of the pathological effects of OUVFs and their metabolites in aquatic environments (Carve et al., 2020).

Epigenetic Alterations by Environmental Contaminants

Environmental Contaminant-Mixture Effects on CNS Development Exposure to environmental contaminants, such as polycyclic aromatic hydrocarbon (PAH) and halogenated aromatic hydrocarbon, during gestation may lead to adverse health outcomes, affecting cognitive performance. The review shed light on the relationship between neurobehavioral deficits and gestational exposure to environmental contaminant-mixtures. Indicators such as birth index, NMDA mRNA expression, long-term potentiation, and learning behavior were discussed, emphasizing the vulnerability of susceptible populations disproportionately exposed to these contaminants (Wormley et al., 2004).

Epigenetic Alterations Induced by Human Chemical Carcinogens This study systematically reviewed published studies on epigenetic alterations caused by genotoxic carcinogens, noting aberrant DNA methylation, altered expression of non-coding RNAs, and histone changes as common epigenetic effects. The review emphasized the importance of incorporating epigenetic endpoints in cancer hazard assessments to better understand carcinogenesis-associated epigenetic perturbations (Chappell et al., 2016).

DNA Methylation and Social Functioning

OXTR DNA Methylation and Social Behavior A review focused on the relationship between DNA methylation (DNAm) of the Oxytocin Receptor Gene (OXTR) and social and emotional behavior in humans. The review highlighted associations between increased OXTR DNAm and impairments in social, cognitive, and emotional functioning, as well as decreased OXTR DNAm in specific patterns of impairment related to mood and anxiety disorders. It suggested a need for more robust research designs to further understand the role of OXTR DNAm in human social and emotional behavior (Maud et al., 2018).

Environmental Chemicals and DNA Methylation in Adults

Associations between Environmental Chemicals and DNA Methylation This systematic review evaluated epidemiologic studies on the association between environmental chemicals and DNA methylation levels in adults. Although the evidence suggests a link between environmental exposures and DNA methylation changes impacting human health, the review noted the current evidence is insufficient for conclusive inferences due to study differences and limited sample sizes. It called for larger and longitudinal studies to better understand the interactions between environmental chemicals and epigenetic marks (Ruiz-Hernandez et al., 2015).

Safety And Hazards

There is no specific information available on the safety and hazards of 4-Methyl-2-oxo-2H-1-benzopyran-7-yl (E)-9-octadecenoate.

Zukünftige Richtungen

There is no specific information available on the future directions of 4-Methyl-2-oxo-2H-1-benzopyran-7-yl (E)-9-octadecenoate. However, related compounds such as 4-Methyl-2-oxo-1,2-benzopyran-7-yl β-D-Galactoside have been studied for their properties3.

Eigenschaften

IUPAC Name |

(4-methyl-2-oxochromen-7-yl) (E)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27(29)31-24-19-20-25-23(2)21-28(30)32-26(25)22-24/h10-11,19-22H,3-9,12-18H2,1-2H3/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKQFKJYKCVDLPT-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401236446 | |

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl (9E)-9-octadecenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401236446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-2-oxo-2H-1-benzopyran-7-yl (E)-9-octadecenoate | |

CAS RN |

69003-01-6 | |

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl (9E)-9-octadecenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69003-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl (E)-9-octadecenoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069003016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl (9E)-9-octadecenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401236446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-2-oxo-2H-1-benzopyran-7-yl (E)-9-octadecenoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.963 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cyclopenta[c][1]benzopyran-4(1H)-one, 7-(dimethylamino)-2,3-dihydro-](/img/structure/B149279.png)

![[(3Ar,4R,6E,10E,11aR)-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B149281.png)